molecular formula C18H13ClN4O2S B10773745 (5S)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one

(5S)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one

Cat. No.: B10773745
M. Wt: 384.8 g/mol
InChI Key: LFUPTQIEOBBAJE-VIFPVBQESA-N
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Description

The compound “PMID17929793C23h” is a small molecular drug known by its synonyms GTPL6338 and BDBM50224396 . It is an investigative agent with a PubChem CID of 16659803 . This compound has been studied for its potential therapeutic applications and is associated with various biological activities.

Preparation Methods

    Stepwise Organic Synthesis: This involves the sequential addition of functional groups to a core structure, often using reagents such as organolithium compounds, Grignard reagents, and various catalysts.

    Purification Techniques: Common purification methods include recrystallization, chromatography (e.g., high-performance liquid chromatography), and distillation.

    Industrial Production: Large-scale production may involve optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

“PMID17929793C23h” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various derivatives and analogs of the original compound.

Scientific Research Applications

“PMID17929793C23h” has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research focuses on its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of “PMID17929793C23h” involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, leading to a cascade of biochemical events that result in its pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

“PMID17929793C23h” can be compared with other similar compounds, such as:

The uniqueness of “PMID17929793C23h” lies in its specific molecular structure and the particular biological activities it exhibits, which may differ from those of its analogs and derivatives.

Properties

Molecular Formula

C18H13ClN4O2S

Molecular Weight

384.8 g/mol

IUPAC Name

(5S)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one

InChI

InChI=1S/C18H13ClN4O2S/c1-9-6-20-14-12(25-9)7-21-17-13(14)15-16(26-17)18(24)23(8-22-15)11-4-2-10(19)3-5-11/h2-5,7-9,20H,6H2,1H3/t9-/m0/s1

InChI Key

LFUPTQIEOBBAJE-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CNC2=C3C4=C(C(=O)N(C=N4)C5=CC=C(C=C5)Cl)SC3=NC=C2O1

Canonical SMILES

CC1CNC2=C3C4=C(C(=O)N(C=N4)C5=CC=C(C=C5)Cl)SC3=NC=C2O1

Origin of Product

United States

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